(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide
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Overview
Description
The compound “(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide” is a derivative of benzothiazolium . Benzothiazolium derivatives have been reported to exhibit significant macroscopic optical nonlinearity , making them attractive for various photonic applications including terahertz (THz) wave generation .
Molecular Structure Analysis
The molecular structure of benzothiazolium derivatives is characterized by an acentric core HMB (2-(4-hydroxy-3-methoxystyryl)-3-methylbenzo[d]thiazol-3-ium), which exhibits extremely large macroscopic optical nonlinearity .Physical and Chemical Properties Analysis
Benzothiazolium derivatives are characterized by their large macroscopic optical nonlinearity . They also have a large optical transparency range (580-1620 nm) .Scientific Research Applications
Photodynamic Therapy Applications
A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base groups, demonstrating their utility as Type II photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiproliferative Properties
Another study synthesized Schiff bases derived from 1,3,4-thiadiazole compounds to investigate their biological activities. Some of these compounds demonstrated high DNA protective ability and strong antimicrobial activity against certain strains of bacteria. Additionally, one compound exhibited cytotoxicity on cancer cell lines, suggesting potential for use alongside chemotherapy drugs to enhance therapy efficiency with minimal cytotoxicity (Gür et al., 2020).
Catalytic Applications in Chemical Reactions
Research into nickel(II) heterocyclic carbene complexes revealed their effectiveness as catalysts for olefin dimerization, showcasing the role of these complexes in industrial chemical processes. These complexes demonstrated high activity in imidazolium–chloroaluminate ionic liquids, indicating their potential for facilitating dimerization reactions in a more efficient manner (McGuinness et al., 2002).
Schiff Bases and Metal Complexes
The synthesis and characterization of Schiff bases derived from sulfa drugs and their palladium(II) and copper(II) complexes were explored for their antimicrobial activity and enzyme inhibition effects. These studies suggest the potential of Schiff bases and their metal complexes in the development of new therapeutic agents with specific biochemical activities (Alyar et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c1-14-7-9-15(10-8-14)30(25,26)13-5-6-18(24)22-21-23(2)19-16(27-3)11-12-17(28-4)20(19)29-21/h7-12H,5-6,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZLUFDQQFFTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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